molecular formula C16H17FN2O2 B1318077 N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide CAS No. 954264-70-1

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide

Cat. No. B1318077
M. Wt: 288.32 g/mol
InChI Key: CYQSLNFEJJXMBF-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide, commonly referred to as NAF-2-EFA, is a synthetic compound with a wide range of potential applications in scientific research. It has been synthesized from a variety of starting materials and has been used in a number of laboratory experiments. NAF-2-EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide involves the reaction of 5-amino-2-fluoroaniline with 4-ethylphenol to form the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide, which is then reacted with acetic anhydride to yield the final product.

Starting Materials
5-amino-2-fluoroaniline, 4-ethylphenol, acetic anhydride, sodium acetate, hydrochloric acid, sodium hydroxide, water, ethyl acetate

Reaction
Step 1: Dissolve 5-amino-2-fluoroaniline (1.0 eq) and 4-ethylphenol (1.2 eq) in a mixture of water and ethyl acetate (1:1 v/v) and add hydrochloric acid (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide (1.2 eq) to the reaction mixture to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and wash the organic layer with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide., Step 5: Dissolve the intermediate in acetic anhydride (1.2 eq) and add sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 6: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate., Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 8: Evaporate the solvent to obtain the final product N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide.

Scientific Research Applications

NAF-2-EFA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in studies of cell signaling, gene regulation, and protein folding. Additionally, NAF-2-EFA has been used in studies of the effects of drugs on the brain and other organs.

Mechanism Of Action

The mechanism of action of NAF-2-EFA is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of protein-protein interactions. NAF-2-EFA has been shown to inhibit the activity of enzymes such as proteases, kinases, and phosphatases. Additionally, NAF-2-EFA has been shown to modulate the interaction between proteins, which can affect the activity of the proteins involved.

Biochemical And Physiological Effects

NAF-2-EFA has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, modulate protein-protein interactions, and affect the expression of genes. Additionally, NAF-2-EFA has been shown to have an effect on cell signaling pathways and the activity of receptors.

Advantages And Limitations For Lab Experiments

NAF-2-EFA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be monitored using TLC and identified using NMR spectroscopy. Additionally, it is relatively stable and can be stored for extended periods of time. However, NAF-2-EFA also has some limitations for use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. Additionally, it can be toxic in high concentrations and should be handled with care.

Future Directions

NAF-2-EFA has a wide range of potential applications in scientific research. Potential future directions for research include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, NAF-2-EFA could be used in studies of drug delivery and drug targeting. Finally, NAF-2-EFA could be used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQSLNFEJJXMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide

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